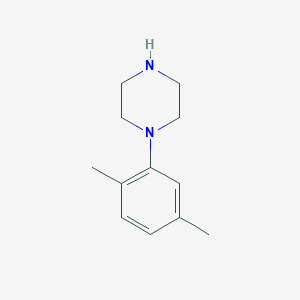

1-(2,5-Dimethylphenyl)piperazine

Description

Properties

IUPAC Name |

1-(2,5-dimethylphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-10-3-4-11(2)12(9-10)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRIFWVMRUFKWLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20143827 | |

| Record name | 1-(2,5-Xylyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20143827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1013-25-8 | |

| Record name | 1-(2,5-Dimethylphenyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1013-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,5-Xylyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001013258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,5-Xylyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20143827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,5-xylyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Basic Properties of 1-(2,5-Dimethylphenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2,5-Dimethylphenyl)piperazine is a substituted arylpiperazine that holds significant interest for researchers in neuropharmacology and medicinal chemistry. As a derivative of piperazine, it serves as a versatile scaffold in the development of novel therapeutic agents, particularly those targeting central nervous system (CNS) disorders such as mood and anxiety disorders. This technical guide provides a comprehensive overview of the fundamental physicochemical and pharmacological properties of this compound, including its chemical structure, solubility, basicity, and lipophilicity. Furthermore, this document outlines its known, and putative, interactions with key neurotransmitter systems and details relevant experimental protocols for its synthesis and characterization.

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for its application in drug design and development. A summary of these properties is presented in Table 1.

| Property | Value | Source |

| Chemical Identifiers | ||

| CAS Number | 1013-25-8 | [1][2] |

| Molecular Formula | C₁₂H₁₈N₂ | [1][2][3] |

| Molecular Weight | 190.29 g/mol | [1][2][3] |

| InChI | 1S/C12H18N2/c1-10-3-4-11(2)12(9-10)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3 | [3] |

| SMILES | Cc1ccc(C)c(c1)N2CCNCC2 | [3] |

| Physical Properties | ||

| Appearance | White to light yellow crystalline powder or solid | [1][3] |

| Melting Point | 44 - 48 °C | [1][2] |

| Boiling Point | 154 °C at 10 mmHg | [1][2] |

| Predicted Physicochemical Properties | ||

| pKa (most basic) | 7.84 ± 0.10 | ACD/Labs Percepta |

| logP | 2.85 ± 0.30 | ACD/Labs Percepta |

| Aqueous Solubility (at pH 7.4) | 0.45 mg/mL | ACD/Labs Percepta |

Synthesis

Experimental Protocol: Palladium-Catalyzed Synthesis of Arylpiperazines

This protocol describes a general method for the synthesis of arylpiperazines from aryl chlorides and piperazine.

Materials:

-

Aryl chloride (e.g., 1-chloro-2,5-dimethylbenzene)

-

Piperazine

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

To an oven-dried reaction vessel, add the aryl chloride (1.0 mmol), piperazine (1.2 mmol), sodium tert-butoxide (1.4 mmol), palladium(II) acetate (0.02 mmol), and XPhos (0.04 mmol).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add anhydrous toluene (5 mL) via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired arylpiperazine.

A generalized workflow for the synthesis of arylpiperazines.

Biological Activity and Pharmacological Profile

Arylpiperazine derivatives are well-documented for their interactions with various neurotransmitter receptors, particularly serotonin (5-HT), dopamine (D), and adrenergic (α) receptors. These interactions are fundamental to their therapeutic potential in treating CNS disorders.

While specific binding data for this compound is not available in the public domain, its structural similarity to other known psychoactive arylpiperazines suggests it may exhibit affinity for one or more of these receptor families. The 2,5-dimethyl substitution on the phenyl ring will influence the compound's steric and electronic properties, which in turn will dictate its receptor binding profile and functional activity (agonist, antagonist, or partial agonist).

Potential Receptor Targets and Signaling Pathways

Based on the pharmacology of the broader arylpiperazine class, this compound is hypothesized to interact with the following receptor systems:

-

Serotonin Receptors: Arylpiperazines frequently show affinity for various 5-HT receptor subtypes, including 5-HT₁A, 5-HT₂A, and 5-HT₂C receptors. These receptors are coupled to G-proteins and modulate adenylyl cyclase activity and intracellular calcium levels.

References

1-(2,5-Dimethylphenyl)piperazine chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 1-(2,5-Dimethylphenyl)piperazine. This compound is a notable piperazine derivative utilized in medicinal chemistry and neuropharmacology research. Its structural features make it a valuable intermediate in the synthesis of therapeutic agents, particularly those targeting mood and anxiety disorders.[1]

Chemical Structure and IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . The structure consists of a piperazine ring, which is a six-membered heterocycle containing two nitrogen atoms at opposite positions (positions 1 and 4), attached to a 2,5-dimethylphenyl group. The phenyl group is substituted with two methyl groups at the second and fifth positions relative to the point of attachment to the piperazine ring.

The logical relationship between the core chemical moieties is visualized below.

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈N₂ | [1][2] |

| Molecular Weight | 190.29 g/mol | [1][2][3] |

| Appearance | White to light yellow crystalline powder | [1][3] |

| Melting Point | 42-48 °C | [1][3] |

| Boiling Point | 154 °C at 10 mmHg | [1][3] |

| Density | 0.999 g/cm³ | |

| Purity | ≥ 98% (by GC) | [1][3] |

Experimental Protocols: Synthesis Overview

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, a general and widely applicable method for the synthesis of arylpiperazines is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a common method for forming carbon-nitrogen bonds.

A generalized workflow for such a synthesis is presented below.

Methodology:

-

Reactant Preparation: In a reaction vessel under an inert atmosphere, an aryl halide (e.g., 1-bromo-2,5-dimethylbenzene) is combined with piperazine, a palladium catalyst, a suitable phosphine ligand, and a base in an anhydrous solvent like toluene.

-

Reaction Conditions: The mixture is heated for several hours until the reaction is complete, which can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Product Isolation and Purification: After cooling, the reaction mixture is subjected to an aqueous workup to remove the catalyst and inorganic salts. The crude product is then purified, typically by column chromatography or recrystallization, to yield the final this compound.[4]

Applications in Research and Drug Development

This compound serves as a crucial building block in the development of therapeutic agents.[1] Its structure is a key component in compounds designed to interact with neurotransmitter systems, making it a person of interest in the synthesis of drugs for neurological and psychiatric conditions.[1] Researchers have utilized this and similar arylpiperazine derivatives to create novel compounds with enhanced bioactivity and selectivity for specific biological targets.[1] The stability and reactivity of this compound make it a preferred intermediate in organic synthesis for the creation of more complex molecules.[1]

References

An In-depth Technical Guide to 1-(2,5-Dimethylphenyl)piperazine

CAS Number: 1013-25-8

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,5-Dimethylphenyl)piperazine is a substituted arylpiperazine that serves as a versatile building block in medicinal chemistry and pharmaceutical development.[1] Its structural motif is of significant interest due to its prevalence in a wide range of biologically active compounds, particularly those targeting the central nervous system (CNS). This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical methods, and potential biological significance of this compound, intended to support research and development efforts in the pharmaceutical sciences.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and analytical characterization.

| Property | Value | Reference |

| CAS Number | 1013-25-8 | |

| Molecular Formula | C₁₂H₁₈N₂ | [1] |

| Molecular Weight | 190.29 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 44 - 48 °C | [1] |

| Boiling Point | 154 °C at 10 mmHg | [1] |

| Density | 0.999 g/cm³ | [2] |

| Solubility | Soluble in Methanol | |

| Purity | ≥ 98% (by GC) | [1] |

| Storage | Room temperature, in a cool and dark place (<15°C recommended), under inert gas as it is air sensitive. |

Synthesis

This compound is a key intermediate in the synthesis of various pharmacologically active molecules. The general synthetic approach involves the N-arylation of a piperazine ring. Below is a representative experimental protocol derived from the synthesis of related arylpiperazines.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on common organic synthesis techniques for N-arylpiperazines.

Materials:

-

1-Bromo-2,5-dimethylbenzene

-

Piperazine (anhydrous)

-

Sodium tert-butoxide (NaOtBu)

-

Palladium catalyst (e.g., Pd₂(dba)₃ - tris(dibenzylideneacetone)dipalladium(0))

-

Phosphine ligand (e.g., rac-BINAP - (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)

-

Toluene (anhydrous, degassed)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry, inert-atmosphere flask, add piperazine (1.5 eq.), sodium tert-butoxide (1.8 eq.), the palladium catalyst (e.g., 0.01 eq. Pd₂(dba)₃), and the phosphine ligand (e.g., 0.015 eq. rac-BINAP).

-

Solvent Addition: Add anhydrous, degassed toluene to the flask. Stir the mixture at room temperature for 1 hour.

-

Addition of Aryl Halide: Add 1-bromo-2,5-dimethylbenzene (1.0 eq.) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Isolation: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

Safety Precautions:

-

Handle all reagents and solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.

Synthesis Workflow Diagram

Analytical Methods

The identification and quantification of this compound are crucial for quality control and research purposes. Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for its analysis.

Experimental Protocol: GC-MS Analysis

The following is a typical GC-MS protocol for the analysis of piperazine derivatives, including this compound.[3]

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

Chromatographic Conditions:

-

Column: 5% phenyl/95% dimethylpolysiloxane capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 5 minutes.

-

Ramp: 10 °C/min to 290 °C.

-

Final hold: 290 °C for 20 minutes.

-

-

Injection Mode: Split or splitless, depending on the sample concentration.

-

Injector Temperature: 250 °C.

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 550.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

Sample Preparation:

-

Dissolve a known amount of the sample in a suitable solvent (e.g., methanol or ethyl acetate).

-

If necessary, dilute the sample to an appropriate concentration for GC-MS analysis.

-

Inject a 1 µL aliquot into the GC-MS system.

Expected Mass Spectrum:

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 190 and characteristic fragmentation patterns of the piperazine and dimethylphenyl moieties.

Analytical Workflow Diagram

Biological Activity and Applications

While specific quantitative biological data for this compound as a standalone compound is limited in publicly available literature, its significance lies in its role as a key structural component and intermediate in the development of therapeutic agents. The broader class of arylpiperazines is well-known for its interactions with various neurotransmitter systems.[1]

Potential Pharmacological Relevance:

-

CNS Disorders: Arylpiperazines are integral to many drugs targeting CNS disorders, including depression and anxiety.[1] They often exhibit affinity for serotonin (5-HT) and dopamine receptors.

-

Serotonin and Dopamine Systems: Phenylpiperazine derivatives are known to interact with various serotonin and dopamine receptor subtypes. The specific substitution pattern on the phenyl ring significantly influences the affinity and selectivity for these receptors.

-

Intermediate for Drug Synthesis: this compound is structurally related to key intermediates in the synthesis of multimodal antidepressants like vortioxetine. The dimethylphenyl moiety is a crucial part of the final drug structure, contributing to its unique pharmacological profile.

Research Applications:

-

Pharmaceutical Development: This compound serves as a critical starting material or intermediate in the synthesis of novel drug candidates, particularly for neurological disorders.[1]

-

Neurochemical Research: It can be used in studies to investigate receptor-ligand interactions and to understand the structure-activity relationships of arylpiperazine-based compounds.[1]

-

Analytical Standard: Due to its stable nature, it can be used as a reference standard in the chromatographic analysis of more complex mixtures.[1]

General Arylpiperazine Signaling Context

Arylpiperazines often exert their effects by modulating serotonergic and dopaminergic signaling pathways. While the specific pathway for this compound is not defined, a generalized representation of arylpiperazine interaction with a G-protein coupled receptor (GPCR), such as a serotonin or dopamine receptor, is depicted below.

Conclusion

This compound is a compound of significant interest in medicinal chemistry and drug development. Its value lies primarily in its role as a versatile intermediate for the synthesis of complex pharmaceutical agents targeting the central nervous system. This guide has provided a detailed overview of its physicochemical properties, representative synthetic and analytical protocols, and its potential biological context. Further research into the specific pharmacological profile of this compound could unveil novel therapeutic applications.

References

An In-depth Technical Guide on the Core Mechanism of Action of 1-(2,5-Dimethylphenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(2,5-Dimethylphenyl)piperazine is a substituted phenylpiperazine, a chemical class renowned for its diverse pharmacological activities within the central nervous system (CNS). Compounds of this class are known to interact with a variety of G-protein coupled receptors (GPCRs) and neurotransmitter transporters, particularly those involved in serotonergic and dopaminergic signaling. Based on the pharmacology of its structural analogs, this compound is hypothesized to be a modulator of serotonin and dopamine receptors and may also influence the activity of monoamine transporters. This guide will explore its likely molecular targets, potential downstream signaling pathways, and the experimental protocols required to elucidate its precise mechanism of action.

Predicted Molecular Targets and Mechanism of Action

The primary mechanism of action of this compound is likely centered on its interaction with serotonin (5-HT) and dopamine (D) receptors, and potentially the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). The substitution pattern on the phenyl ring is a key determinant of the affinity and selectivity for these targets.

Interaction with Serotonin Receptors

Phenylpiperazines are well-documented ligands of various serotonin receptor subtypes. It is plausible that this compound exhibits affinity for 5-HT1A and 5-HT2A receptors, common targets for this chemical class. Depending on the specific interactions with the receptor binding pocket, the compound could act as an agonist, partial agonist, or antagonist.

Interaction with Dopamine Receptors

Several phenylpiperazine derivatives have demonstrated high affinity for D2-like dopamine receptors (D2, D3, and D4). The dimethyl substitution on the phenyl ring of this compound may confer a specific binding profile at these receptors, potentially leading to agonistic or antagonistic activity.

Activity at Monoamine Transporters

A significant number of phenylpiperazine analogs function as monoamine releasing agents or reuptake inhibitors. It is therefore hypothesized that this compound could modulate synaptic concentrations of serotonin, dopamine, and norepinephrine by interacting with their respective transporters.

Quantitative Data from Structurally Related Analogs

To provide a quantitative perspective, the following tables summarize binding affinity (Ki) and functional activity (EC50) data for structurally similar phenylpiperazine compounds. It is crucial to note that these values are for related compounds and may not be representative of this compound.

Table 1: Receptor Binding Affinities (Ki, nM) of Phenylpiperazine Analogs

| Compound | 5-HT1A | 5-HT2A | D2 | D3 |

| 1-(2,3-Dimethylphenyl)piperazine | High Affinity (qualitative) | - | High Affinity (qualitative) | - |

| 1-(m-chlorophenyl)piperazine (mCPP) | 54 | 29 | 400 | - |

| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | 116 | 235 | 1380 | - |

Table 2: Functional Activity (EC50, nM) of Phenylpiperazine Analogs as Monoamine Releasing Agents

| Compound | Serotonin (5-HT) Release | Dopamine (DA) Release | Norepinephrine (NE) Release |

| 1-Benzylpiperazine (BZP) | >10,000 | 73 | 42 |

| 1-(m-chlorophenyl)piperazine (mCPP) | 128 | >10,000 | >10,000 |

| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | 43 | >10,000 | >10,000 |

Potential Signaling Pathways

The interaction of this compound with its putative receptor targets would initiate downstream signaling cascades. The following diagrams illustrate the potential pathways.

Caption: Predicted GPCR Signaling Pathway for this compound.

Caption: Hypothesized Mechanism of Monoamine Release by this compound.

Experimental Protocols

To definitively characterize the mechanism of action of this compound, the following experimental protocols are recommended.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for a panel of neuroreceptors and transporters.

Methodology:

-

Membrane Preparation: Homogenize brain tissue (e.g., rat cortex, striatum) or cultured cells expressing the target receptor/transporter in ice-cold buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended in assay buffer.

-

Competition Binding: Incubate the membranes with a fixed concentration of a specific radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Ketanserin for 5-HT2A, [3H]-Spiperone for D2) and increasing concentrations of this compound.

-

Separation and Detection: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters. The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation.

An In-depth Technical Guide to the Pharmacological Profile of 1-(2,5-Dimethylphenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2,5-Dimethylphenyl)piperazine (DMPP) is a substituted piperazine derivative with primary activity as a nicotinic acetylcholine receptor (nAChR) agonist. This technical guide provides a comprehensive overview of the pharmacological properties of DMPP, including its receptor binding affinity, functional activity, and downstream signaling effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of neuropharmacology, medicinal chemistry, and drug development.

Introduction

This compound, a member of the versatile piperazine class of compounds, has garnered attention for its potential applications in neuropharmacology. The piperazine scaffold is a common motif in a multitude of centrally acting agents, and substitutions on the phenylpiperazine core can significantly modulate receptor affinity and functional activity. DMPP is primarily recognized for its function as an agonist at nicotinic acetylcholine receptors (nAChRs), a class of ligand-gated ion channels crucial for various physiological and cognitive processes. This guide synthesizes the current understanding of DMPP's pharmacological profile, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.

Receptor Binding and Functional Activity

The principal pharmacological target of this compound is the nicotinic acetylcholine receptor. As an agonist, DMPP mimics the action of the endogenous neurotransmitter acetylcholine, leading to the opening of the ion channel and subsequent cellular responses.

Nicotinic Acetylcholine Receptor (nAChR) Activity

Studies have demonstrated that DMPP is a potent agonist at neuronal nAChRs. Electrophysiological investigations in rat dorsolateral septal nucleus neurons revealed that DMPP induces a half-maximal hyperpolarizing response at a concentration of 3 µM.[1] This effect is indicative of nAChR-mediated activation of potassium channels. Furthermore, at the rat neuromuscular junction, DMPP has been shown to enhance the evoked release of acetylcholine, with effective concentrations in the range of 1-4 µM. The effects of DMPP at nAChRs can be competitively antagonized by mecamylamine.[1]

Table 1: Functional Activity of this compound at nAChRs

| Parameter | Value | Species/Tissue | Experimental Method |

| Half-maximal hyperpolarizing response | 3 µM | Rat dorsolateral septal nucleus neurons | Intracellular electrophysiology |

| Effective concentration for increased ACh release | 1-4 µM | Rat neuromuscular junction | Electrophysiological recording |

nAChR Subtype Selectivity

Emerging evidence suggests that DMPP exhibits a degree of selectivity for different nAChR subtypes. In vivo studies in mice have indicated that DMPP's cardiovascular effects are mediated by distinct nAChR subtypes. The parasympathetic (bradycardic) response to DMPP is blocked by a selective α4β2 nAChR antagonist, while the sympathetic (pressor) response is attenuated by a selective α7 nAChR antagonist. This suggests that DMPP acts as an agonist at both α4β2 and α7 nAChR subtypes to elicit these differential physiological responses.

Downstream Signaling Pathways

Beyond its direct effect on ion channel gating, the activation of nAChRs by DMPP initiates intracellular signaling cascades that contribute to its broader pharmacological effects, particularly its anti-inflammatory properties.

PI3K/PLC Pathway

In human monocytes and macrophages, DMPP has been shown to exert anti-inflammatory effects by modulating the phosphatidylinositol 3-kinase (PI3K) and phospholipase C (PLC) signaling pathways.[2][3] The activation of nAChRs by DMPP leads to the engagement of this pathway, which is implicated in the downregulation of inflammatory responses.

References

- 1. Pharmacology of nicotinic receptor-mediated inhibition in rat dorsolateral septal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Facilitation of dopamine release in vivo by serotonin agonists: studies with microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dimethyphenylpiperazinium, a nicotinic receptor agonist, downregulates inflammation in monocytes/macrophages through PI3K and PLC chronic activation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Receptor Binding Affinity of 1-(2,5-Dimethylphenyl)piperazine and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding affinity of 1-(2,5-dimethylphenyl)piperazine (2,5-DMPP), a key structural motif in neuropharmacology. While direct quantitative binding data for the parent compound is limited in publicly available literature, this document synthesizes information on a closely related derivative and the broader class of arylpiperazines to infer its likely pharmacological profile. This guide also includes detailed experimental protocols for determining receptor binding affinity and visual representations of relevant signaling pathways and experimental workflows.

Introduction

This compound is a versatile chemical intermediate widely utilized in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[1] Its arylpiperazine core is a common pharmacophore in drugs developed for psychiatric and neurological disorders, known to interact with a variety of neurotransmitter receptors. This guide focuses on the available binding affinity data for a key derivative and provides the context of arylpiperazine pharmacology to understand the potential interactions of 2,5-DMPP itself.

Quantitative Receptor Binding Affinity Data

| Compound/Derivative | Receptor | Kᵢ (nM) |

| 6-acetyl-7-{4-[4-(2,5-dimethylphenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | 5-HT1A | 14.1 (9.0-22.1) |

| 5-HT2A | 2370 (1430-3910) |

Data from Ostrowska K, Leśniak A, Gryczka W, et al. New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents. Int J Mol Sci. 2023;24(3):2779.[2]

This data indicates that the derivative possesses a moderate affinity for the 5-HT1A receptor and a significantly lower affinity for the 5-HT2A receptor. The sub-micromolar affinity for the 5-HT1A receptor suggests that this receptor is a likely target for compounds containing the this compound scaffold.

Based on the broader pharmacology of arylpiperazine derivatives, it is plausible that this compound itself may exhibit affinity for a range of monoaminergic receptors, including various serotonin and dopamine receptor subtypes, as well as adrenergic receptors.[3][4] The substitution pattern on the phenyl ring is known to influence the affinity and selectivity for these receptors.[5]

Experimental Protocols: Radioligand Binding Assay

The determination of receptor binding affinity is most commonly achieved through radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and its receptor.[6] There are several variations of this assay, including saturation, competitive, and kinetic binding assays. The data presented above was likely generated using a competitive radioligand binding assay.

Principle of Competitive Radioligand Binding Assay

A competitive binding assay measures the ability of an unlabeled test compound (the "competitor," in this case, the this compound derivative) to displace a radiolabeled ligand (the "radioligand") from its receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 (inhibitory concentration 50%). The IC50 value can then be converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

General Experimental Workflow

The following diagram illustrates a typical workflow for a competitive radioligand binding assay using a filtration-based method.

Caption: Workflow of a competitive radioligand binding assay.

Detailed Methodology (Example Protocol)

The following is a generalized protocol for a competitive radioligand binding assay, based on common practices in the field. Specific parameters will vary depending on the receptor, radioligand, and test compound.

-

Receptor Preparation:

-

Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or tissue homogenates) are prepared by homogenization in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifugation to pellet the membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

-

-

Assay Setup:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in a specific order:

-

Assay buffer.

-

A fixed concentration of the radioligand (typically at or below its Kd value).

-

Varying concentrations of the unlabeled test compound.

-

The receptor preparation.

-

-

Control wells are included for total binding (no competitor) and non-specific binding (a high concentration of a known, unlabeled ligand).

-

-

Incubation:

-

The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This traps the cell membranes with the bound radioligand on the filter.

-

The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.

-

-

Detection and Data Analysis:

-

The radioactivity trapped on the filters is measured using a scintillation counter.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data is plotted as the percentage of specific binding versus the log concentration of the test compound to generate a competition curve.

-

The IC50 value is determined from the curve using non-linear regression analysis.

-

The Kᵢ value is calculated from the IC50 using the Cheng-Prusoff equation: Kᵢ = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

-

Potential Signaling Pathways

Given the affinity of the this compound derivative for the 5-HT1A receptor, it is pertinent to understand the signaling pathways associated with this receptor. Arylpiperazines are also known to interact with other receptors, such as α1-adrenergic receptors, so their signaling pathways are also relevant.

5-HT1A Receptor Signaling

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory Gi/o proteins. Activation of the 5-HT1A receptor can lead to a variety of downstream effects, including the inhibition of adenylyl cyclase and the modulation of ion channels.

Caption: Simplified 5-HT1A receptor signaling cascade.

α1-Adrenergic Receptor Signaling

Arylpiperazines frequently exhibit affinity for α1-adrenergic receptors. These receptors are GPCRs that couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC).

Caption: Simplified α1-adrenergic receptor signaling cascade.

Conclusion

While a comprehensive receptor binding profile for this compound remains to be fully elucidated in the public domain, the available data on a key derivative strongly suggests that the 5-HT1A receptor is a significant target. The broader pharmacology of the arylpiperazine class of compounds indicates potential interactions with other monoaminergic receptors. This technical guide provides a foundational understanding of the likely receptor interactions of 2,5-DMPP and detailed methodologies for its further pharmacological characterization. Future research involving broad radioligand binding screens would be invaluable in fully defining the receptor binding affinity of this important chemical scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Studies on diketopiperazine and dipeptide analogs as opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Corticosteroid - Wikipedia [en.wikipedia.org]

- 5. Exploring the Potential of Coumarin Derivatives on Serotonin Receptors 5-HT1A and 5HT2A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Potential Therapeutic Targets of 1-(2,5-Dimethylphenyl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2,5-Dimethylphenyl)piperazine is a substituted piperazine derivative that serves as a versatile scaffold in medicinal chemistry. While the compound itself is primarily a synthetic intermediate, its structural motif is a key pharmacophore in a range of biologically active molecules. This technical guide consolidates the available data on the potential therapeutic targets of compounds derived from or structurally related to this compound, with a focus on their interactions with key proteins in the central nervous system. The information presented herein is intended to support further research and drug development efforts centered on this chemical class.

Introduction

Phenylpiperazine derivatives are a prominent class of compounds in modern pharmacology, renowned for their diverse and potent activities, particularly within the central nervous system (CNS). The this compound moiety, characterized by a piperazine ring linked to a 2,5-dimethyl substituted phenyl group, is a key structural element in the design of novel therapeutic agents. This guide explores the established and potential therapeutic targets of molecules incorporating this scaffold, drawing from data on closely related analogues to infer likely biological activity.

Primary Therapeutic Target Classes

Based on the pharmacology of structurally similar phenylpiperazine compounds, the primary therapeutic targets are concentrated within the monoaminergic neurotransmitter systems. These include serotonin (5-HT), dopamine (DA), and norepinephrine (NE) receptors and transporters.

Serotonergic System

The serotonergic system is a major focus for drugs containing the phenylpiperazine scaffold. Key targets include:

-

5-HT Receptors: Phenylpiperazines exhibit a wide range of affinities and functional activities (agonist, antagonist, partial agonist) at various 5-HT receptor subtypes. The specific substitution pattern on the phenyl ring significantly influences selectivity.

-

Serotonin Transporter (SERT): Inhibition of SERT is a hallmark of many antidepressant medications. Phenylpiperazine derivatives have been shown to be potent SERT inhibitors.

Dopaminergic System

Interaction with dopamine receptors is another critical area of activity for this class of compounds.

-

Dopamine Receptors: Affinity for D2-like (D2, D3, D4) receptors is a common feature, often associated with antipsychotic or mood-stabilizing properties.

Adrenergic System

The adrenergic system, which mediates the effects of norepinephrine and epinephrine, is also a relevant target.

-

Adrenergic Receptors: Phenylpiperazine derivatives can display affinity for α-adrenergic receptors, which can contribute to their overall pharmacological profile.

Quantitative Data on Structurally Related Compounds

To provide a quantitative perspective, the following table summarizes the binding affinities (Ki, nM) of representative phenylpiperazine compounds for various CNS targets. It is important to note that these are analogues, and the data for this compound itself is not extensively published.

| Compound | Target | Binding Affinity (Ki, nM) |

| 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI) | 5-HT2A | 0.7 |

| 1-(m-chlorophenyl)piperazine (mCPP) | 5-HT2C | 1.3 |

| Vortioxetine | SERT | 1.6 |

| Vortioxetine | 5-HT3 | 3.7 |

| Vortioxetine | 5-HT1A | 15 |

| Aripiprazole | D2 | 0.34 |

| Aripiprazole | 5-HT1A | 1.7 |

This table is illustrative and includes data from well-characterized phenylpiperazine-containing drugs to highlight the potential target affinities.

Signaling Pathways and Experimental Workflows

The interaction of phenylpiperazine derivatives with their targets can modulate complex intracellular signaling cascades. The following diagrams illustrate these pathways and a typical experimental workflow for characterizing a novel compound.

Caption: GPCR signaling pathway for a Gαi/o-coupled receptor.

Caption: A typical workflow for drug discovery.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible research. Below are generalized methodologies for key experiments used to characterize phenylpiperazine compounds.

Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.

-

Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal tissues.

-

Incubation: Membranes are incubated with a radiolabeled ligand (e.g., [³H]-ketanserin for 5-HT2A receptors) and varying concentrations of the test compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

cAMP Assay

This functional assay measures the effect of a compound on adenylyl cyclase activity, typically for Gs or Gi-coupled receptors.

-

Cell Culture: Cells expressing the receptor of interest are cultured in appropriate media.

-

Compound Treatment: Cells are treated with the test compound at various concentrations.

-

cAMP Induction: Adenylyl cyclase is stimulated (e.g., with forskolin) to produce cAMP.

-

Lysis and Detection: Cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF, ELISA).

-

Data Analysis: The concentration-response curve is plotted to determine the EC50 (for agonists) or IC50 (for antagonists).

Conclusion

This compound represents a valuable starting point for the development of novel CNS-active agents. The primary therapeutic targets for compounds derived from this scaffold are likely to be within the serotonergic, dopaminergic, and adrenergic systems. Future research should focus on synthesizing and characterizing novel analogues to elucidate their specific pharmacological profiles and therapeutic potential. The methodologies and data presented in this guide provide a framework for these endeavors.

In Vitro Activity of 1-(2,5-Dimethylphenyl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,5-Dimethylphenyl)piperazine is a substituted arylpiperazine derivative. The piperazine moiety is a common scaffold in medicinal chemistry, known to interact with various biological targets, particularly within the central nervous system. Arylpiperazines, in general, have shown a wide range of pharmacological activities, including interactions with serotonin and dopamine receptors, making them valuable structural motifs in the development of antipsychotic, antidepressant, and anxiolytic agents. Furthermore, recent studies have explored the potential of piperazine-containing compounds as anticancer agents. This technical guide provides an overview of the potential in vitro activity of this compound based on the activities of structurally related phenylpiperazine derivatives, details relevant experimental protocols for assessing such activities, and visualizes key signaling pathways and experimental workflows.

Data Presentation: In Vitro Activity of Structurally Related Phenylpiperazine Derivatives

Table 1: Receptor Binding Affinity of Phenylpiperazine Analogs

| Compound/Analog | Receptor | Assay Type | Ki (nM) | Reference Compound |

| 1-(m-Trifluoromethylphenyl)piperazine (TFMPP) | 5-HT1B | Radioligand Binding | - | Serotonin |

| 1-(m-Chlorophenyl)piperazine (mCPP) | 5-HT3 | Radioligand Binding | > Quipazine | Quipazine |

| WC10 (a 2-methoxy substituted phenylpiperazine) | Dopamine D3 | Radioligand Binding | Nanomolar Affinity | Quinpirole |

| WC26 (a 2-methoxy substituted phenylpiperazine) | Dopamine D3 | Radioligand Binding | Nanomolar Affinity | Quinpirole |

| WC44 (a 2-methoxy substituted phenylpiperazine) | Dopamine D3 | Radioligand Binding | Nanomolar Affinity | Quinpirole |

| Phenylpiperazine-Hydantoin Derivative 12 | α1-Adrenergic | Radioligand Binding | < 100 | - |

| Phenylpiperazine-Hydantoin Derivative 14 | α1-Adrenergic | Radioligand Binding | 11.9 | - |

Table 2: In Vitro Anticancer Activity of Phenylpiperazine Derivatives

| Compound/Analog | Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference Compound |

| 1-(4-chlorobenzhydryl)piperazine derivative 5a | HUH7, MCF7, HCT116 | Liver, Breast, Colon | Cytotoxicity Assay | High Cytotoxicity | Doxorubicin |

| 2,3-dihydropyrido[2,3-d]pyrimidin-4-one derivative 7a | NCI-H460, HepG2, HCT-116 | Lung, Liver, Colon | Cytotoxicity Assay | Higher than Doxorubicin | Doxorubicin |

| Thiazolinylphenyl-piperazine compounds | Breast and Prostate Cancer Cells | Breast, Prostate | Cell Viability Assay | < 25 (for 50% reduction) | - |

Experimental Protocols

Radioligand Binding Assay for Dopamine D2 Receptor

This protocol is a standard method for determining the binding affinity of a test compound to the dopamine D2 receptor.[1]

Materials:

-

HEK293 cells stably expressing the human dopamine D2 receptor.[1]

-

Radioligand: [3H]-Spiperone.[1]

-

Non-specific binding control: Haloperidol.[1]

-

Test compound: this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).[1]

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture and harvest HEK293-D2 cells.

-

Homogenize cells in ice-cold buffer and centrifuge to pellet the cell membranes.

-

Resuspend the membrane preparation in fresh buffer and determine the protein concentration.[1]

-

-

Binding Assay:

-

In a 96-well plate, add binding buffer, the test compound at various concentrations, and the radioligand ([3H]-Spiperone).[1]

-

For determining non-specific binding, add a high concentration of haloperidol.[1]

-

Initiate the binding reaction by adding the membrane preparation.

-

Incubate at room temperature to allow the binding to reach equilibrium.[1]

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound and free radioligand.[1]

-

Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

-

-

Counting and Data Analysis:

-

Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity.[1]

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

-

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of a compound on cancer cell viability.[2]

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

-

Cell culture medium and supplements.

-

96-well plates.

-

Test compound: this compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.[2]

-

Solubilization solution (e.g., DMSO).

Procedure:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of the test compound.

-

Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

-

Incubation:

-

Incubate the plates for a specified period (e.g., 72 hours).[2]

-

-

MTT Addition and Formazan Solubilization:

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.[2]

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

-

Mandatory Visualization

References

Preliminary Toxicity Profile of 1-(2,5-Dimethylphenyl)piperazine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available safety information for 1-(2,5-Dimethylphenyl)piperazine and provides a comprehensive overview of toxicological study methodologies for related piperazine derivatives. Direct, in-depth preliminary toxicity studies for this compound are not publicly available at this time. The toxicological properties of this specific compound have not been fully investigated[1]. The data and protocols presented herein for related compounds should be considered for informational and comparative purposes only.

Introduction

This compound is a piperazine derivative with potential applications in pharmaceutical and chemical research, particularly in neuropharmacology and medicinal chemistry[2]. As with any novel chemical entity, a thorough understanding of its toxicity profile is paramount for safe handling and potential therapeutic development. This guide provides an overview of the known safety information for this compound and details common toxicological assays used for piperazine derivatives.

Hazard Identification and General Safety

Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous chemical[1].

Key Hazards:

-

Causes severe skin burns and eye damage[1].

-

Harmful if swallowed or in contact with skin[1].

-

Corrosive to skin, eyes, and mucous membranes[3].

Handling Precautions:

-

Wear protective gloves, protective clothing, eye protection, and face protection[1].

-

Wash face, hands, and any exposed skin thoroughly after handling[1].

-

Do not eat, drink, or smoke when using this product[1].

-

Do not breathe dust, fume, gas, mist, vapors, or spray[1].

Quantitative Toxicity Data (for related Piperazine Derivatives)

No specific quantitative toxicity data (e.g., LD50, EC50) for this compound has been found in the public domain. However, studies on other piperazine derivatives provide insights into the potential toxicological profile. The following tables summarize cytotoxicity data for various piperazine compounds.

Table 1: Cytotoxicity of Piperazine Derivatives in Rat Cardiomyoblast H9c2 Cells [4]

| Compound | EC50 (µM) | Exposure Time |

| N-benzylpiperazine (BZP) | 343.9 | 24 hours |

| 1-(3-trifluoromethylphenyl) piperazine (TFMPP) | 59.6 | 24 hours |

| 1-(4-methoxyphenyl) piperazine (MeOPP) | 570.1 | 24 hours |

| 1-(3,4-methylenedioxybenzyl) piperazine (MDBP) | 702.5 | 24 hours |

Table 2: Hepatotoxicity of Piperazine Derivatives [5]

| Compound | Cell Line | EC50 (mM) |

| N-benzylpiperazine (BZP) | Primary Rat Hepatocytes | 2.20 |

| N-benzylpiperazine (BZP) | HepaRG | 6.60 |

| 1-(3-trifluoromethylphenyl)piperazine (TFMPP) | Primary Rat Hepatocytes | 0.14 |

| 1-(3-trifluoromethylphenyl)piperazine (TFMPP) | HepaRG | 0.45 |

Experimental Protocols for Toxicity Assessment

Detailed experimental protocols for assessing the toxicity of piperazine derivatives are crucial for reproducible research. The following are examples of commonly employed in vitro cytotoxicity assays.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals[6][7].

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂)[6]. For suspension cells, a density of 1.5 x 10⁴ cells/well can be used[8].

-

Compound Treatment: The following day, treat the cells with various concentrations of the test compound.

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours)[7][9].

-

MTT Addition: After the incubation period, add MTT solution (e.g., 0.8 mg/mL) to each well[8].

-

Formazan Solubilization: Incubate for a few hours to allow formazan crystal formation. Then, add a solubilizing agent (e.g., DMSO) to dissolve the crystals[8].

-

Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm[8].

Caption: Workflow of the MTT assay for cell viability assessment.

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes[6].

Protocol:

-

Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

-

Incubation: Incubate the plate for the desired exposure time.

-

Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 3-5 minutes. Carefully collect the supernatant from each well.

-

LDH Reaction: Transfer the supernatant to a new plate and add the LDH reaction mixture according to the manufacturer's instructions.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

Caption: Workflow of the LDH assay for cytotoxicity assessment.

Potential Mechanisms of Toxicity for Piperazine Derivatives

Studies on various piperazine derivatives suggest several potential mechanisms of toxicity.

Mitochondrial Impairment

Several piperazine designer drugs have been shown to induce toxicity in cardiomyoblasts through mitochondrial impairment[4]. This can involve:

-

A decrease in mitochondrial membrane potential.

-

A decrease in intracellular ATP levels.

-

An increase in intracellular calcium levels[4].

References

- 1. fishersci.com [fishersci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Piperazine designer drugs induce toxicity in cardiomyoblast h9c2 cells through mitochondrial impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Buchwald-Hartwig Amination in Arylpiperazine Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern synthetic organic chemistry, particularly in the pharmaceutical industry.[1][2] This powerful transformation enables the formation of carbon-nitrogen (C-N) bonds between aryl halides or pseudohalides and amines. The synthesis of arylpiperazines is a significant application of this methodology, as the arylpiperazine motif is a key structural component in a vast array of biologically active compounds and approved drugs, including antipsychotics, antidepressants, and anticancer agents.[1][3][4]

Traditional methods for N-arylpiperazine synthesis often require harsh reaction conditions, multistep procedures, and have limited substrate scope.[5] The Buchwald-Hartwig amination offers a more efficient and versatile alternative, allowing for the coupling of a wide range of electronically and sterically diverse aryl halides with piperazine and its derivatives under relatively mild conditions.[6] The success of the reaction is highly dependent on the careful selection of the palladium catalyst, phosphine ligand, base, and solvent.[1] This document provides detailed application notes and experimental protocols for the synthesis of arylpiperazines via the Buchwald-Hartwig amination.

Key Reaction Parameters

The efficiency and outcome of the Buchwald-Hartwig amination are critically influenced by several factors:

-

Palladium Precatalyst: A variety of palladium sources can be used, including Pd(OAc)₂, Pd₂(dba)₃, and numerous pre-formed precatalysts that offer enhanced stability and activity.[7]

-

Ligand: The choice of phosphine ligand is crucial for promoting the catalytic cycle and accommodating different substrates. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) and bidentate ligands (e.g., BINAP, Xantphos) are commonly employed.[2][8]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Common bases include sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃).[1]

-

Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, and tetrahydrofuran (THF) are typically used.[7]

-

Temperature: Reaction temperatures can range from room temperature to elevated temperatures (reflux), depending on the reactivity of the substrates and the catalyst system.[9]

Quantitative Data Summary

The following tables summarize representative quantitative data for the Buchwald-Hartwig amination in the synthesis of various arylpiperazines, showcasing the versatility of this reaction with different substrates and conditions.

Table 1: Buchwald-Hartwig Amination of Aryl Bromides with Piperazine Derivatives

| Aryl Bromide | Piperazine Derivative | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromotoluene | N-Boc-piperazine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 16 | 95 |

| 1-Bromo-4-methoxybenzene | Piperazine | Pd₂(dba)₃ (1) | XPhos (2) | NaOt-Bu | Dioxane | 100 | 12 | 92 |

| 2-Bromopyridine | N-Methylpiperazine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Toluene | 110 | 24 | 88 |

| 1-Bromo-3,5-dimethylbenzene | N-Phenylpiperazine | [Pd(cinnamyl)Cl]₂ (1) | BippyPhos (2) | NaOt-Bu | Toluene | 100 | 18 | 97 |

| 4-Bromoacetophenone | N-Boc-piperazine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 100 | 24 | 85 |

Table 2: Buchwald-Hartwig Amination of Aryl Chlorides with Piperazine Derivatives

| Aryl Chloride | Piperazine Derivative | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Chlorotoluene | Piperazine | G3-XPhos (2) | - | NaOt-Bu | Toluene | 100 | 10 min | 97 |

| 1-Chloro-4-nitrobenzene | N-Boc-piperazine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS | THF | 80 | 16 | 90 |

| 2-Chlorobenzonitrile | N-Ethylpiperazine | Pd(OAc)₂ (2) | cataCXium A (4) | K₂CO₃ | t-BuOH | 100 | 24 | 82 |

| 1-Chloro-2-fluorobenzene | Piperazine | G4-XPhos (1) | - | NaOt-Bu | Dioxane | 100 | 4 | 94 |

| 4-Chloro-N,N-dimethylaniline | N-Boc-piperazine | Pd(OAc)₂ (2) | DavePhos (3) | NaOt-Bu | Toluene | 100 | 18 | 96 |

Experimental Protocols

General Protocol for the Synthesis of N-Aryl-N'-Boc-piperazines

This protocol describes a general procedure for the palladium-catalyzed coupling of an aryl halide with N-Boc-piperazine.

Materials:

-

Aryl halide (1.0 equiv)

-

N-Boc-piperazine (1.2 equiv)

-

Palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%)

-

Phosphine ligand (e.g., XPhos, 2-10 mol%)

-

Base (e.g., NaOt-Bu, 1.5-2.0 equiv)

-

Anhydrous solvent (e.g., Toluene or Dioxane)

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer and heating block/oil bath

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide (1.0 equiv), N-Boc-piperazine (1.2 equiv), and the base (1.5 equiv).

-

Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.

-

Reagent Addition: Through the septum, add the palladium precatalyst (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%).

-

Solvent Addition: Add the anhydrous solvent (e.g., toluene, to achieve a concentration of ~0.1-0.5 M) via syringe.

-

Reaction: Place the Schlenk tube in a preheated heating block or oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove insoluble salts.

-

Extraction: Wash the filtrate sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-aryl-N'-Boc-piperazine.

Safety Precautions:

-

Palladium catalysts and phosphine ligands can be air-sensitive and/or toxic. Handle them in a well-ventilated fume hood and under an inert atmosphere where necessary.

-

Strong bases like NaOt-Bu are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (gloves, safety glasses).

-

Organic solvents are flammable. Perform the reaction away from ignition sources.

Visualizations

Caption: Experimental workflow for arylpiperazine synthesis.

Caption: Simplified Buchwald-Hartwig catalytic cycle.

References

- 1. Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Progress in arylpiperazine synthesis by the catalytic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Publications | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

- 9. rsc.org [rsc.org]

Application Notes: Microwave-Assisted Synthesis of 1-Arylpiperazines

Introduction

1-Arylpiperazines are a crucial class of compounds in medicinal chemistry and drug development, forming the core structure of numerous pharmaceuticals, including antipsychotic, antidepressant, and antihypertensive agents.[1] Traditional methods for their synthesis often involve long reaction times, high temperatures, and the use of hazardous solvents.[1][2] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations.[3][4] The application of microwave irradiation provides rapid, uniform heating, leading to dramatic reductions in reaction times (from hours to minutes), increased product yields, and often cleaner reaction profiles.[3][5][6] This "green chemistry" approach is highly valuable in high-speed combinatorial chemistry and lead optimization, accelerating the drug discovery process.[2][4]

Synthetic Strategies

The synthesis of 1-arylpiperazines via microwave irradiation is versatile, with several effective strategies available to researchers. The choice of method often depends on the desired substitution pattern and the reactivity of the starting materials.

-

Palladium-Catalyzed Buchwald-Hartwig Amination: This is a highly effective and widely used method for forming carbon-nitrogen (C-N) bonds.[7] The reaction couples an aryl halide (or triflate) with piperazine, catalyzed by a palladium complex.[7] Microwave irradiation significantly accelerates this transformation, allowing for the coupling of a wide variety of functionalized aryl halides, including electron-rich, electron-neutral, and electron-poor systems, with piperazine or its derivatives.[8][9] The selection of the appropriate palladium source, ligand (e.g., XPhos), and base is critical for achieving high yields.[9][10]

-

Nucleophilic Aromatic Substitution (SNAr): In this method, a nucleophile directly displaces a leaving group on an aromatic ring. For this reaction to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group.[11] Microwave heating can facilitate SNAr reactions, even under solvent-free conditions, providing a rapid route to specific 1-arylpiperazines.[12][13]

-

Solvent-Free Synthesis: Driven by the principles of green chemistry, solvent-free microwave-assisted synthesis is an attractive option.[14][15] This approach minimizes waste and simplifies product work-up. The synthesis of the antipsychotic drug Aripiprazole, a complex 1-arylpiperazine derivative, has been successfully demonstrated using a solvent-free microwave protocol in the presence of a phase-transfer catalyst, achieving high yields in just a few minutes.[1]

Experimental Workflow & Protocols

The general workflow for microwave-assisted synthesis is straightforward and amenable to automation, making it ideal for creating compound libraries for screening.

Caption: General workflow for microwave-assisted 1-arylpiperazine synthesis.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol describes a general procedure for the rapid synthesis of 1-arylpiperazines from aryl bromides using a palladium catalyst and microwave heating.[9]

Materials:

-

Aryl bromide (1.0 equiv)

-

Piperazine (or substituted piperazine) (2.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (5 mol%)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (7-10 mol%)

-

Sodium tert-butoxide (t-BuONa) (2.2 equiv)

-

Anhydrous Toluene

-

Microwave reaction vial with stir bar

-

Microwave reactor

Procedure:

-

Under an inert atmosphere (e.g., argon), add the aryl bromide (1.0 equiv), piperazine (2.2 equiv), Pd₂(dba)₃ (5 mol%), XPhos (7 mol%), and t-BuONa (2.2 equiv) to a microwave reaction vial containing a magnetic stir bar.

-

Add anhydrous toluene (e.g., 20 mL per 1.0 g of aryl bromide).[9]

-

Seal the vial securely with an appropriate cap.[16]

-

Place the vial into the microwave reactor cavity.

-

Irradiate the reaction mixture at a set temperature (e.g., 130-150 °C) for the specified time (e.g., 10-30 minutes).[9] The microwave power should be set to maintain the target temperature (e.g., 200 W).[9]

-

After irradiation is complete, allow the reaction mixture to cool to room temperature.

-

Dilute the cooled mixture with a suitable organic solvent (e.g., Dichloromethane or Chloroform).

-

Wash the organic phase with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[9]

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 1-arylpiperazine.

Data Summary:

| Aryl Halide | Amine | Temp (°C) | Time (min) | Yield (%) | Citation |

| 1,4-Dibromobenzene | Phenoxazine | 150 | 10 | 94 | [9] |

| 1,4-Dibromobenzene | Phenothiazine | 150 | 10 | 94 | [9] |

| 1,4-Dibromobenzene | Acridine | 150 | 10 | 83 | [9] |

| 1,3-Dibromobenzene | Carbazole | 150 | 30 | 78 | [9] |

| 2-Bromo-13α-estrone 3-methyl ether | Aniline | 150 | 10 | High | [10] |

Protocol 2: Solvent-Free Synthesis of Aripiprazole

This protocol details a rapid, environmentally friendly, solvent-free synthesis of Aripiprazole, a 1-(2,3-dichlorophenyl)piperazine derivative, using microwave irradiation.[1]

Materials:

-

7-hydroxy-3,4-dihydro-2(1H)-quinolinone (4.18 mmol, 1.0 equiv)

-

1,4-dibromobutane (8.36 mmol, 2.0 equiv)

-

1-(2,3-dichlorophenyl)piperazine hydrochloride (DCP) (5.23 mmol, 1.25 equiv)

-

Potassium Carbonate (K₂CO₃) (12.54 mmol, 3.0 equiv)

-

Tetrabutylammonium bromide (TBAB) (Phase Transfer Catalyst) (0.42 mmol, 0.1 equiv)

-

Microwave reaction vessel

-

Microwave reactor

Procedure:

-

Combine 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, 1,4-dibromobutane, K₂CO₃, and TBAB in a microwave reaction vessel.

-

Place the vessel in the microwave reactor and irradiate the mixture at 100 W for 120 seconds.[1]

-

Remove the vessel and add 1-(2,3-dichlorophenyl)piperazine hydrochloride (DCP) to the mixture.[1]

-

Return the vessel to the microwave reactor and continue irradiation at 100 W for an additional 120 seconds.[1]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After cooling, work up the reaction mixture to isolate the crude product.

-

Purify the crude Aripiprazole, typically by recrystallization, to yield the final product.

Data Summary:

| Base (equiv) | Catalyst (equiv) | Power (W) | Procedure | Yield (%) | Citation |

| K₂CO₃ (3) | TBAB (0.1) | 100 | Two-step, one-pot | 81 | [1] |

| K₂CO₃ (2) | TBAB (0.1) | 100 | Two-step, one-pot | 74 | [1] |

| K₂CO₃ (3) | None | 100 | Two-step, one-pot | 65 | [1] |

| K₂CO₃ (3) | TBAB (0.1) | 50 | Two-step, one-pot | 72 | [1] |

| K₂CO₃ (3) | TBAB (0.1) | 100 | One-pot (all at once) | 70 | [1] |

References

- 1. scispace.com [scispace.com]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. The impact of microwave synthesis on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. visitka.narod.ru [visitka.narod.ru]

- 5. sphinxsai.com [sphinxsai.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A novel one-pot microwave assisted green synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

Application Note: Purification of 1-(2,5-Dimethylphenyl)piperazine by Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(2,5-Dimethylphenyl)piperazine is a substituted arylpiperazine, a class of compounds with significant interest in medicinal chemistry due to their diverse pharmacological activities. Synthesis of this and related compounds often results in a crude mixture containing the desired product, unreacted starting materials, and byproducts. Effective purification is crucial to obtain a compound of high purity for subsequent analytical characterization and biological evaluation. This application note details a robust protocol for the purification of this compound from a crude reaction mixture using silica gel column chromatography.

Column chromatography is a widely employed purification technique in organic synthesis.[1][2] The separation is based on the differential adsorption of the components of a mixture onto a stationary phase (in this case, silica gel) and their varying solubility in a mobile phase that flows through the column.[2] For N-arylpiperazines, which are basic compounds, careful selection of the mobile phase is key to achieving efficient separation and good peak shape.[3]

Materials and Methods

Materials:

-

Crude this compound

-

Silica gel (60 Å, 230-400 mesh)

-

n-Hexane (ACS grade)

-

Ethyl acetate (ACS grade)

-

Triethylamine (≥99%)

-

Dichloromethane (ACS grade)

-

Glass chromatography column

-

Fraction collection tubes

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

-

TLC developing chamber

-

UV lamp (254 nm)

-

Rotary evaporator

Instrumentation:

Post-purification analysis to confirm identity and purity would typically involve:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Mass Spectrometry (MS)

-